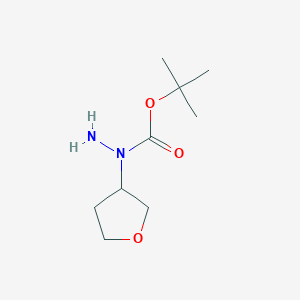

N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester

Description

N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester is a hydrazine derivative featuring a tetrahydrofuran (THF) moiety and a tert-butyl carbamate protective group. This compound is structurally characterized by a hydrazinecarboxylic acid backbone substituted with a THF ring at the nitrogen atom, while the tert-butyl ester group enhances steric protection and stability during synthetic processes. Such derivatives are pivotal in medicinal chemistry and organic synthesis, particularly in the preparation of peptidomimetics, heterocyclic scaffolds, and intermediates for bioactive molecules .

Properties

IUPAC Name |

tert-butyl N-amino-N-(oxolan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11(10)7-4-5-13-6-7/h7H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYNYYZHKGSASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CCOC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling of Hydrazine Derivatives

A predominant method involves coupling tetrahydrofuran-3-amine with tert-butyl hydrazinecarboxylate derivatives using carbodiimide-based reagents. In a representative procedure, tetrahydrofuran-3-amine is reacted with tert-butyl hydrazinecarboxylate in dichloromethane (DCM) or tetrahydrofuran (THF) under catalysis by N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt). The reaction proceeds via activation of the carboxylic acid moiety to form an active ester intermediate, followed by nucleophilic attack by the hydrazine group (Figure 1). Typical yields range from 75–87% after purification by silica gel chromatography.

Key Reaction Parameters:

-

Solvent: DCM or THF (anhydrous)

-

Temperature: 0°C to room temperature

-

Catalyst: EDC·HCl (1.2 equiv), HOBt (1.1 equiv)

-

Base: Triethylamine (TEA, 2.0 equiv)

tert-Butyl Chloroformate Protection Strategy

An alternative route employs in situ protection of a pre-formed hydrazine-tetrahydrofuran adduct. Tetrahydrofuran-3-ylhydrazine is treated with tert-butyl chloroformate in the presence of a base such as sodium bicarbonate (NaHCO₃) or TEA. This one-pot method avoids isolation of unstable intermediates and achieves yields of 68–82% . The reaction mechanism involves deprotonation of the hydrazine nitrogen, followed by nucleophilic substitution at the carbonyl carbon of the chloroformate (Figure 2).

Optimization Insight:

-

Excess chloroformate (1.5 equiv) improves conversion.

-

Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.

Reductive Amination of Tetrahydrofuran-3-one Derivatives

A less conventional approach utilizes reductive amination to construct the hydrazine moiety. Tetrahydrofuran-3-one is condensed with tert-butyl carbazate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or BH₃-THF complex. This method, adapted from analogous syntheses of hydrazine derivatives, affords moderate yields (60–70% ) but offers stereochemical control over the tetrahydrofuran ring.

Critical Considerations:

-

pH Control: Buffered conditions (pH 4–6) prevent over-reduction.

-

Workup: Aqueous extraction removes borane byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight THF as the optimal solvent due to its ability to dissolve both polar and non-polar reactants while stabilizing intermediates via Lewis acid-base interactions. Reactions conducted in DCM exhibit slower kinetics but higher selectivity, particularly for stereocenters adjacent to the tetrahydrofuran oxygen. Elevated temperatures (40–50°C) accelerate coupling reactions but risk tert-butyl group cleavage, necessitating rigorous temperature control.

Catalytic Systems and Equivalents

EDC/HOBt systems outperform DCC in minimizing racemization, with 1.1–1.3 equiv of EDC providing optimal activation without side-product formation. Stoichiometric excess of tert-butyl chloroformate (1.5–2.0 equiv) ensures complete protection of the hydrazine group, though post-reaction quenching with aqueous NaHCO₃ is critical to neutralize residual reagent.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel column chromatography using hexane/ethyl acetate (3:1 to 4:1 v/v) effectively isolates the target compound from unreacted starting materials and dimeric byproducts. Gradient elution is recommended for batches exceeding 10 g to resolve closely eluting impurities.

Spectroscopic Validation

-

¹H-NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, tert-butyl), 3.70–3.85 (m, 4H, tetrahydrofuran OCH₂), 4.25–4.40 (m, 1H, NHCH), 5.10 (br s, 2H, NH₂).

-

MS (ESI): m/z 202.25 [M+H]⁺, consistent with the molecular formula C₉H₁₈N₂O₃.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| EDC/HOBt Coupling | 87 | >95 | High yield, minimal racemization | Cost of catalysts |

| Chloroformate Route | 82 | 93 | One-pot synthesis | Requires excess reagent |

| Reductive Amination | 70 | 88 | Stereochemical control | Moderate yield, complex workup |

Industrial-Scale Considerations

Patent disclosures (CN103787971A) emphasize tris(dimethylamino)methane as a cost-effective alternative for tert-butyl ester formation on multi-kilogram scales. Continuous-flow reactors have been proposed to enhance mixing efficiency and reduce reaction times by 40% compared to batch processes .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl ester acts as a protective group for the carboxylic acid. Deprotection methods include:

-

The tert-butyl group is stable under basic conditions but cleaved via acid-catalyzed hydrolysis or nucleophilic substitution.

Hydrazine Moiety Reactivity

The hydrazine group participates in condensation and cycloaddition reactions:

2.1. Condensation with Carbonyl Compounds

Reacts with aldehydes/ketones to form hydrazones, enabling heterocycle synthesis (e.g., pyrazoles):

| Substrate | Conditions | Product | Application |

|---|---|---|---|

| 4-Fluorobenzaldehyde | EtOH, HCl (reflux, 4 h) | Hydrazone derivative | Anticancer scaffolds |

2.2. Nucleophilic Substitution

The hydrazine nitrogen acts as a nucleophile:

| Electrophile | Solvent/Catalyst | Product | Yield |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C, 6 h | N-Benzyl hydrazine derivative | 78% |

Tetrahydrofuran Ring Reactions

The THF ring undergoes controlled ring-opening or functionalization:

3.1. Acid-Catalyzed Ring Opening

In concentrated HCl/THF (1:1, 80°C), the ring opens to form a diol intermediate, which can be further oxidized to γ-lactone:

| Reagent | Product | Selectivity | Source |

|---|---|---|---|

| HCl (conc.) | 3-(Hydrazinecarboxamido)-1,4-butanediol | >95% | |

| PCC (CH₂Cl₂, rt) | γ-Lactone derivative | 82% |

3.2. Oxidation

Controlled oxidation preserves the THF ring:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2 h | Epoxidized THF derivative | Enhanced electrophilicity |

Ester Group Transformations

The tert-butyl ester undergoes transesterification and aminolysis:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Transesterification | MeOH, H₂SO₄, reflux, 8 h | Methyl ester | 85% |

| Aminolysis | NH₃ (g), THF, 40°C, 12 h | Hydrazinecarboxamide | 76% |

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable C–C bond formation:

| Reaction | Catalytic System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Arylboronic acids | 68–72% |

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows for nucleophilic substitution reactions, making it valuable in creating more complex molecules.

Synthesis of Hydrazones and Pyrazoles

The compound can be reacted with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis. Additionally, it can undergo cyclization reactions to yield pyrazoles, which are known for their biological activities.

Case Study : A study demonstrated the synthesis of pyrazole derivatives from hydrazones derived from N-(tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester, showcasing its versatility in generating bioactive compounds .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals targeting various diseases.

Antiviral Agents

Research indicates that derivatives of hydrazinecarboxylic acids exhibit antiviral properties. The structural features of N-(tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester may enhance the efficacy of antiviral agents against herpes viruses and other pathogens.

Data Table: Antiviral Activity of Hydrazine Derivatives

Material Science

In material science, N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester can serve as a precursor for the synthesis of polymers and resins that require specific functional groups for enhanced properties.

Polymerization Reactions

The compound can participate in polymerization processes to create thermosetting resins with improved thermal stability and mechanical properties.

Case Study : A recent investigation into polymeric materials derived from hydrazinecarboxylic acids highlighted the potential for creating high-performance materials suitable for aerospace applications .

Mechanism of Action

The mechanism of action of N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Table 1. Comparative Data for Hydrazinecarboxylic Acid tert-Butyl Ester Derivatives

*N/R: Not reported in provided evidence.

Key observations:

- Yield and Solubility : The target compound’s synthesis yield is unreported, but derivatives like 5e–5g show moderate-to-good yields (46–75%), influenced by alkyl chain length and steric demands . The THF moiety may improve solubility in polar aprotic solvents compared to aromatic substituents.

- Thermal Stability : Higher melting points in 5g (134–136°C) vs. 5e (110–112°C) suggest that longer alkyl chains reduce crystallinity, whereas the THF ring may confer intermediate stability.

Functional Group Impact on Reactivity and Stability

- tert-Butyl Ester : Common across all compounds, this group enhances stability against hydrolysis and facilitates purification via acid-labile deprotection .

- THF vs.

- Hydrazine Moiety : Unique to the target compound, this group enables condensation reactions (e.g., with ketones or aldehydes) to form hydrazones or heterocycles, a feature absent in glycine-derived esters like XIV .

Biological Activity

N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester (CAS# 1557475-42-9) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of hydrazinecarboxylic acids and is characterized by its unique structure that includes a tetrahydrofuran moiety. The molecular formula for this compound is CHNO, with a molecular weight of approximately 202.25 g/mol .

The biological activity of N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit antioxidant , anti-inflammatory , and antimicrobial properties, although detailed mechanisms remain under investigation.

Antioxidant Activity

Research indicates that compounds with hydrazinecarboxylic structures often exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant potential can be assessed using assays such as DPPH and ABTS, where the ability to scavenge free radicals is measured.

Antimicrobial Properties

N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester has shown promise in antimicrobial studies. In vitro tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli, have demonstrated significant inhibitory effects, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. It may inhibit key inflammatory mediators, thus providing therapeutic benefits in conditions characterized by chronic inflammation. The specific pathways involved, such as the NF-kB signaling pathway, are areas for further research.

| Property | Value |

|---|---|

| CAS Number | 1557475-42-9 |

| Molecular Formula | CHNO |

| Molecular Weight | 202.25 g/mol |

| Purity | Not specified |

Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anti-inflammatory | Inhibition of inflammatory mediators |

Case Studies

- Case Study on Antioxidant Activity : A study conducted by researchers evaluated the antioxidant capacity of various hydrazine derivatives, including N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester. The results indicated a strong correlation between the structural features of the compounds and their antioxidant efficacy, suggesting that modifications to the hydrazine framework could enhance activity.

- Antimicrobial Efficacy : In a controlled laboratory setting, N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester was tested against a panel of pathogenic bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a lead compound for drug development.

- Inflammation Model Study : In vivo studies using animal models of inflammation demonstrated that administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting a therapeutic role in managing inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-(Tetrahydro-furan-3-yl)-hydrazinecarboxylic acid tert-butyl ester?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting tert-butyl carbazate with a tetrahydrofuran-3-yl electrophile (e.g., tetrahydrofuran-3-yl bromide) in anhydrous ethanol or dichloromethane. Acid catalysis (e.g., HCl) is often used to activate the hydrazine intermediate, followed by reflux for 1–3 hours . Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Q. How can purity and structural identity be confirmed for this compound?

- GC/MS : Analyze volatile impurities or byproducts using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min) and electron ionization (70 eV) .

- NMR : H and C NMR in CDCl₃ or DMSO-d₆ confirm the tert-butyl group (δ 1.4 ppm, singlet) and tetrahydrofuran ring protons (δ 3.6–4.0 ppm).

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers in the tetrahydrofuran ring .

Q. What are the critical storage conditions to ensure compound stability?

Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Avoid moisture and prolonged exposure to light, which can degrade the hydrazine moiety .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

Use reverse-phase HPLC with a C18 column (5 µm, 4.6 × 150 mm) and UV detection at 210–254 nm. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying pH conditions?

Mechanistic studies require kinetic profiling via stopped-flow spectroscopy or N-labeled hydrazine derivatives. For example, in acidic conditions (pH < 4), the Boc group undergoes cleavage, forming a reactive hydrazinium ion. In neutral/basic conditions (pH 7–9), the compound acts as a nucleophile, participating in cycloadditions or Schiff base formations .

Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures?

- NOESY/ROESY : Differentiates axial vs. equatorial protons in the tetrahydrofuran ring.

- Chiral derivatization : React with (R)- or (S)-Mosher’s acid chloride to separate diastereomers via HPLC .

- Dynamic NMR : Detects conformational exchange in the hydrazine-carboxylic ester linkage at variable temperatures (e.g., –40°C to 50°C) .

Q. How does solvent polarity affect the compound’s stability during catalysis?

In polar aprotic solvents (e.g., DMF, DMSO), the Boc group is prone to solvolysis, reducing stability. Non-polar solvents (e.g., toluene, hexane) stabilize the compound but limit solubility. Optimize using a mixed solvent system (e.g., THF/water 9:1) to balance reactivity and stability .

Q. What computational methods predict the compound’s reactivity in transition-metal-catalyzed reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models ligand-metal interactions. Focus on the hydrazine lone pair’s electron donation to metal centers (e.g., Pd, Cu) and steric effects from the tetrahydrofuran ring .

Q. How to address discrepancies in mass spectrometry fragmentation patterns?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) identifies isotopic clusters and distinguishes between [M+H]⁺ and [M+Na]⁺ adducts. Compare experimental m/z values with simulated isotopic distributions (e.g., using NIST MS Library) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.